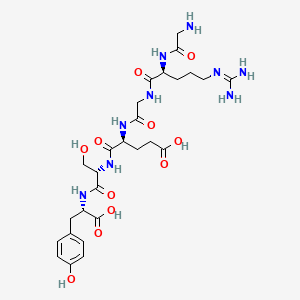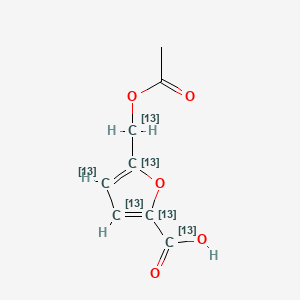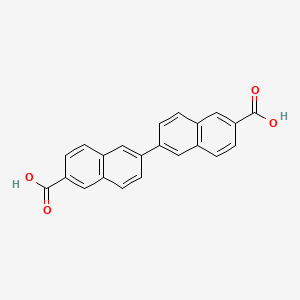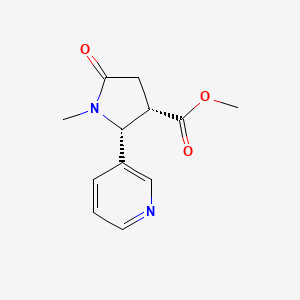
L-Norleucine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of L-Norleucine-d9 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of L-Norleucine-d9 is C6H4D9NO2 . The SMILES notation is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C@HC(O)=O . The IUPAC name is (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid .Physical And Chemical Properties Analysis
L-Norleucine-d9 has a molecular weight of 140.23 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Biosensors for Amino Acid Detection
The development of biosensors for detecting D-amino acids, which include technologies capable of distinguishing between L- and D-amino acids, is an area of research that might utilize L-Norleucine-d9. These biosensors are applied in food safety, quality assessments, and neurological research. The challenges in selectivity and the push for innovative tools like implantable devices and surface-scanning biosensors highlight the importance of precise analytical standards, such as L-Norleucine-d9, for calibration and testing purposes (Rosini, D’Antona, & Pollegioni, 2020).
Nutritional Supplements and Health
Leucine, closely related to norleucine, has been extensively studied for its role in stimulating muscle protein synthesis, suggesting its importance in dietary supplements and medical nutrition, particularly for sarcopenia in the elderly. The detailed understanding of leucine's metabolic pathways and its upper intake limits could benefit from stable isotope-labeled compounds like L-Norleucine-d9 for metabolic studies, ensuring safety and efficacy in supplementation protocols (Elango, Rasmussen, & Madden, 2016).
Amino Acid Production and Metabolic Engineering
The industrial production of amino acids, such as L-lysine, involves optimizing strain development and fermentation technologies. Studies in this field focus on enhancing metabolic pathways and improving yield and efficiency. L-Norleucine-d9 could serve as an internal standard or tracer in metabolic flux analysis, helping to delineate pathways and quantify metabolic rates in engineered strains aiming for high amino acid production (Félix et al., 2019).
Pharmaceutical Research
The role of amino acids like leucine as pharmaconutrients, particularly in muscle health and metabolic diseases, underscores the potential application of L-Norleucine-d9 in pharmaceutical development. It could be used in the study of amino acid metabolism's effects on health and disease, aiding in the development of new therapeutic strategies for conditions like sarcopenia and diabetes (van Loon, 2012).
Enzymatic Synthesis and Biocatalysis
The enzymatic synthesis of D-amino acids involves specific enzymes that can be studied using isotopically labeled substrates like L-Norleucine-d9. This research has implications for the production of pharmaceuticals and fine chemicals, where enantioselectivity and the efficiency of enzymatic reactions are critical. Advances in this area contribute to sustainable and cost-effective processes for generating D-amino acids and their derivatives (Pollegioni, Rosini, & Molla, 2020).
Safety And Hazards
L-Norleucine-d9 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of skin contact, immediate washing with plenty of soap and water is recommended .
Relevant Papers The search results include a paper discussing the reduction of norleucine accumulation during oxygen limitation in a recombinant Escherichia coli fermentation . Another paper suggests that norleucine and norvaline may have been more abundant protein components in the prebiotic Earth .
特性
CAS番号 |
1331889-36-1 |
|---|---|
製品名 |
L-Norleucine-d9 |
分子式 |
C6H13NO2 |
分子量 |
140.23 |
IUPAC名 |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
InChIキー |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
SMILES |
CCCCC(C(=O)O)N |
同義語 |
(S)-2-Aminohexanoic Acid-d9; (S)-Norleucine-d9; (S)-α-Aminohexanoic Acid-d9; 2-Aminocaproic Acid-d9; 2-Aminohexanoic Acid-d9; Caprine-d9; Glycoleucine-d9; (S)-2-Aminohexanoic Acid-d9; L-(+)-Norleucine-d9; L-2-Aminohexanoic Acid-d9; NSC 10378-d9; NSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)
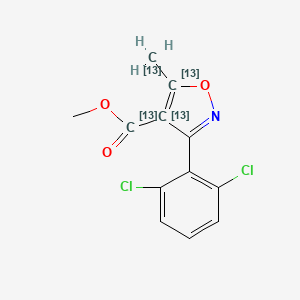

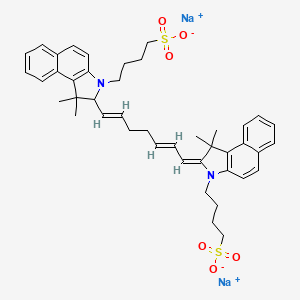
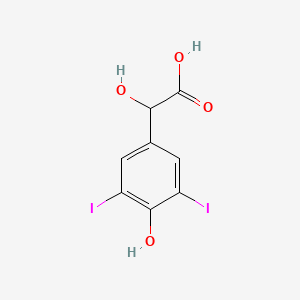
![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
